Welcome to the BenchChem Online Store!
molecular formula C10H14N2O4 B010892 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid CAS No. 19920-34-4

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

Cat. No. B010892
M. Wt: 226.23 g/mol
InChI Key: QOKBZTDZIZMTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04709044

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:16])[NH:5][C:6]=1[C:7](=O)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[H][H]>C(O)(=O)C.O=[Pt]=O>[CH3:1][CH:2]1[NH:3][C:4](=[O:16])[NH:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC=1NC(NC1C(CCCCC(=O)O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC(=O)N1)CCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04709044

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:16])[NH:5][C:6]=1[C:7](=O)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[H][H]>C(O)(=O)C.O=[Pt]=O>[CH3:1][CH:2]1[NH:3][C:4](=[O:16])[NH:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC=1NC(NC1C(CCCCC(=O)O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.4 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Pt was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC(=O)N1)CCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.